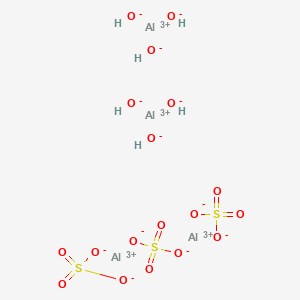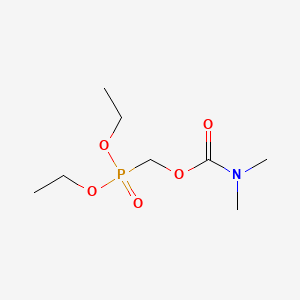
diethoxyphosphorylmethyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxyphosphorylmethyl N,N-dimethylcarbamate is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethoxyphosphorylmethyl N,N-dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid with diethyl (hydroxymethyl)phosphonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient production with minimal waste and energy consumption. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxyphosphorylmethyl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphorous-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various phosphorous-containing compounds, such as phosphonates and phosphates, which have significant applications in different fields .
Applications De Recherche Scientifique
Diethoxyphosphorylmethyl N,N-dimethylcarbamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of diethoxyphosphorylmethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This mechanism is particularly relevant in its potential use as a pharmaceutical agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (hydroxymethyl)phosphonate
- Dimethylcarbamic acid
- Phosphonocarboxylic acid derivatives
Uniqueness
Diethoxyphosphorylmethyl N,N-dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise chemical modifications .
Propriétés
Numéro CAS |
108371-86-4 |
|---|---|
Formule moléculaire |
C8H18NO5P |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
diethoxyphosphorylmethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-12-8(10)9(3)4/h5-7H2,1-4H3 |
Clé InChI |
HTYRZLVVQTWSKG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC(=O)N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




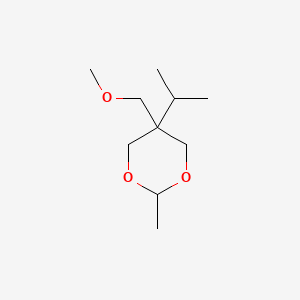


![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)

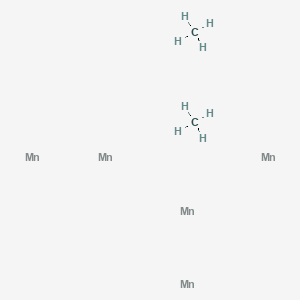


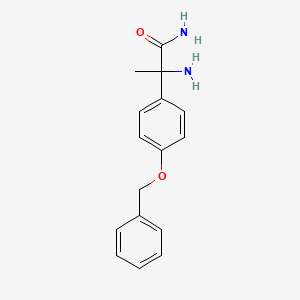
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
